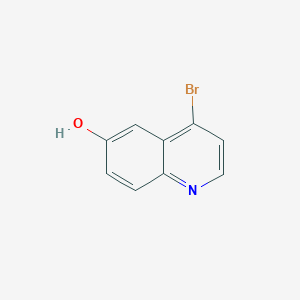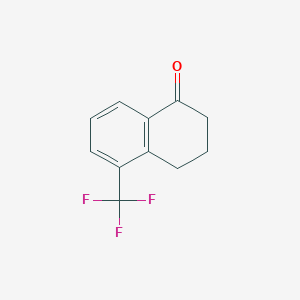
5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one
概要
説明
5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is a useful research compound. Its molecular formula is C11H9F3O and its molecular weight is 214.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chromium Tricarbonyl Complexes and Thermal Isomerizations
The compound 1,4-dihydronaphthalene demonstrates the formation of η6-chromium tricarbonyl complexes when reacted with chromium tricarbonyl compounds. These complexes exhibit unique metal-induced thermal isomerizations involving endo-hydrogen atoms, a process studied using 2H NMR and DFT calculations. These findings contribute to understanding the isomerization mechanisms in organometallic chemistry, showcasing the stereospecific activation of endo-hydrogen atoms by chromium atoms (Oprunenko et al., 2007).
Structural Insights and Interaction Analyses
N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide demonstrates a structured interaction network in its crystal form, with a focus on hydrogen, stacking, and halogen bonding. The crystal structure is stabilized by N-H···O, C-H···O contacts, and further fortified by C-H···π and Se···N interactions. This compound's structure and interaction dynamics were elucidated through X-ray diffraction, Hirshfeld surface analysis, and DFT calculations, providing insights into molecular interactions and stability (Gouda et al., 2022).
Replacement of Oxygen by Fluorine in Carbonyl Derivatives
Carbonyl groups in perfluorinated compounds, including 3,4-dihydronaphthalen-1(2H)-one, can be converted into difluoromethylene groups under the action of HF/SbF5. This reaction not only highlights the chemical versatility of 3,4-dihydronaphthalen-1(2H)-one but also underlines the potential for creating various perfluoroaromatic products, contributing to the field of fluorine chemistry and its applications in material science and pharmaceuticals (Zonov et al., 2006).
Catalytic Synthesis and Chemical Transformations
Pd(PPh3)4/AgOAc-catalyzed one-pot synthesis offers a novel and efficient route to 3,4-dihydronaphthalen-1(2H)-ones. The methodology presents an attractive synthesis pathway due to its simplicity, mild reaction conditions, and good yields. This method contributes to the field of organic synthesis, providing a streamlined approach to creating 3,4-dihydronaphthalen-1(2H)-one derivatives with potential applications in material science and pharmaceuticals (Liu et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)9-5-1-4-8-7(9)3-2-6-10(8)15/h1,4-5H,2-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPGWVKTCNNPMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2C(F)(F)F)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00722917 | |
| Record name | 5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00722917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885268-02-0 | |
| Record name | 5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00722917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



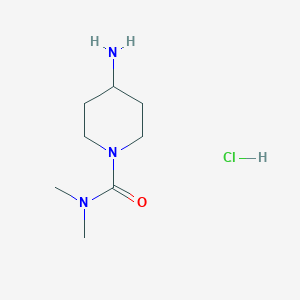
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B3030162.png)
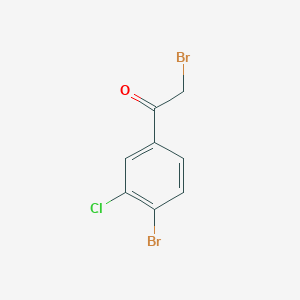

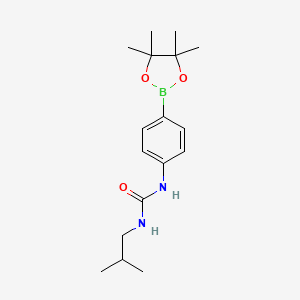
![6-Bromothiazolo[5,4-b]pyrazine](/img/structure/B3030166.png)



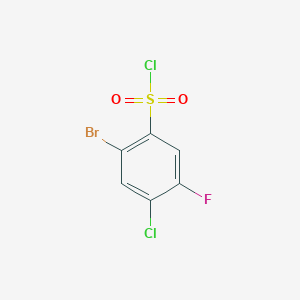

![4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B3030174.png)
